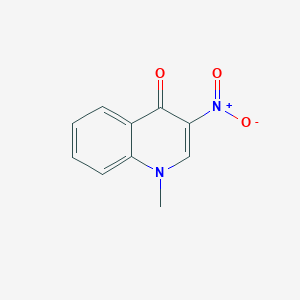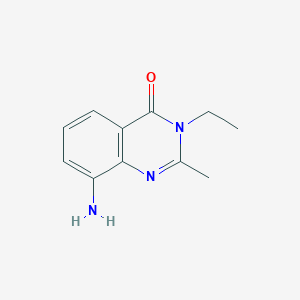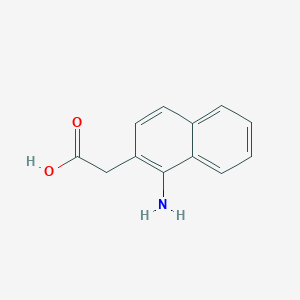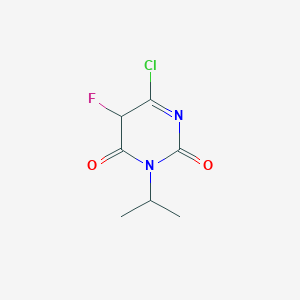
3-Methyl-N-(trimethylsilyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-(trimethylsilyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the trimethylsilyl group in this compound imparts unique chemical properties, making it a valuable reagent in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-(trimethylsilyl)benzamide typically involves the reaction of 3-methylbenzoic acid with trimethylsilylamine. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
化学反応の分析
Types of Reactions: 3-Methyl-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzophenone.
Reduction: Formation of 3-methyl-N-(trimethylsilyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3-Methyl-N-(trimethylsilyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
作用機序
The mechanism of action of 3-Methyl-N-(trimethylsilyl)benzamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity. The amide bond formation is facilitated by nucleophilic attack on the carbonyl carbon, followed by elimination of a leaving group .
類似化合物との比較
N,N-Dimethylbenzamide: Lacks the trimethylsilyl group, making it less lipophilic and less reactive in certain chemical reactions.
N-Trimethylsilylbenzamide: Similar structure but without the methyl group on the benzene ring, leading to different reactivity and applications.
3-Methylbenzamide: Lacks the trimethylsilyl group, resulting in different solubility and reactivity properties.
Uniqueness: 3-Methyl-N-(trimethylsilyl)benzamide stands out due to the presence of both the methyl and trimethylsilyl groups. This combination imparts unique chemical properties, such as increased lipophilicity and reactivity, making it a versatile reagent in organic synthesis and a valuable tool in scientific research[9][9].
特性
CAS番号 |
61511-52-2 |
|---|---|
分子式 |
C11H17NOSi |
分子量 |
207.34 g/mol |
IUPAC名 |
3-methyl-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C11H17NOSi/c1-9-6-5-7-10(8-9)11(13)12-14(2,3)4/h5-8H,1-4H3,(H,12,13) |
InChIキー |
RUDRAABFMFWTFA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)N[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)



![1-[3-(Azepan-1-yl)phenyl]methanamine](/img/structure/B11895720.png)

![Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11895750.png)





![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11895775.png)
![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)
